Ornipressin Exhibits High Selectivity for Vasopressin V1A and V2 Receptors Over V1B and Oxytocin Receptors
Ornipressin demonstrates a distinct receptor selectivity profile compared to other vasopressin analogs, which underpins its specific vasoconstrictive effects without the significant antidiuretic activity of AVP. In cellular assays using human recombinant receptors, Ornipressin potently activates V1A and V2 receptors, with EC50 values of 0.69 nM and 0.45 nM, respectively [1]. This contrasts with its much lower potency at the V1B receptor (EC50 = 7.5 nM) and the oxytocin receptor (EC50 = 71 nM) [1]. This selectivity is further supported by data from another source showing EC50 values of 7.5 nM for V1B and 71 nM for the oxytocin receptor in human cell lines [2]. This profile is crucial for applications requiring targeted vasoconstriction with minimized off-target effects.
| Evidence Dimension | Receptor Selectivity (EC50 values) |
|---|---|
| Target Compound Data | V1A: EC50 = 0.69 nM; V2: EC50 = 0.45 nM; V1B: EC50 = 7.5 nM; Oxytocin: EC50 = 71 nM |
| Comparator Or Baseline | V1B receptor: EC50 = 7.5 nM; Oxytocin receptor: EC50 = 71 nM (from the same assay system) |
| Quantified Difference | Ornipressin is ~11-fold more potent at V1A than V1B, and ~103-fold more potent at V1A than the oxytocin receptor. |
| Conditions | HEK293 cells expressing human vasopressin V1A, V2, V1B, or oxytocin receptors; reporter gene assay. |
Why This Matters
This quantifiable selectivity profile informs the choice of Ornipressin over less selective analogs like AVP, which has potent V2-mediated antidiuretic effects, or oxytocin, which has a different receptor target entirely.
- [1] Anjiachem. (n.d.). Ornipressin (acetate). Retrieved from https://www.anjiechem.com/goods-53715.html View Source
- [2] GLPBIO. (n.d.). Ornipressin (acetate). Retrieved from https://www.glpbio.com/ornipressin-acetate.html View Source
